molecular formula C6H10N4O B2493839 3-(1H-1,2,4-triazol-3-yl)morpholine CAS No. 1516710-37-4

3-(1H-1,2,4-triazol-3-yl)morpholine

Cat. No.: B2493839
CAS No.: 1516710-37-4
M. Wt: 154.173
InChI Key: PITAOAMPNWOWCJ-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-triazol-3-yl)morpholine is a heterocyclic compound that features both a triazole ring and a morpholine ring

Mechanism of Action

Target of Action

Compounds with a 1,2,4-triazole moiety have been reported to possess a wide spectrum of pharmacological activities . They have been reported to be potent inhibitors of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .

Mode of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.

Biochemical Pathways

Given the reported inhibitory effects on kinases , it can be inferred that this compound may affect signaling pathways regulated by these enzymes. Kinases play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis, so their inhibition can have significant downstream effects.

Pharmacokinetics

Compounds with a 1,2,4-triazole moiety are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Compounds with a 1,2,4-triazole moiety have been reported to possess antiviral , antibacterial , antifungal , anticancer , and anticonvulsant properties. Therefore, it can be inferred that 3-(1H-1,2,4-triazol-3-yl)morpholine may have similar effects.

Biochemical Analysis

Biochemical Properties

3-(1H-1,2,4-triazol-3-yl)morpholine has been reported to interact with various enzymes and proteins. For instance, in the context of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

The effects of this compound on cells are diverse. For example, certain 1,2,4-triazole derivatives have shown potent inhibitory activity against HepG2 cancer cell line . Moreover, triazole compounds have been reported to exhibit antioxidant and antimicrobial activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. As mentioned earlier, it can bind to the iron in the heme moiety of CYP-450 . This binding interaction can lead to enzyme inhibition or activation, thereby influencing gene expression.

Temporal Effects in Laboratory Settings

It is known that 1,2,3-triazole, a related compound, has strong stability for thermal and acid conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-3-yl)morpholine typically involves the reaction of morpholine with a triazole derivative. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of morpholine with 3-amino-1,2,4-triazole in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-triazol-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,4-triazol-3-yl)morpholine is unique due to the presence of both the triazole and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-11-3-5(7-1)6-8-4-9-10-6/h4-5,7H,1-3H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITAOAMPNWOWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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